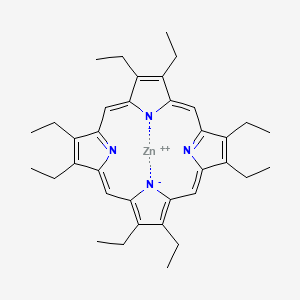

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) (ZnOEP) is a metalloporphyrin with the molecular formula C₃₆H₄₄N₄Zn and a molecular weight of 598.15 g/mol (CAS: 17632-18-7) . Its structure comprises a porphine macrocycle substituted with eight ethyl groups at the β-positions, coordinated to a central zinc(II) ion. ZnOEP is widely utilized in optical sensing, photovoltaics, and materials science due to its tunable electronic properties and stability. For instance, ZnOEP demonstrates notable interactions with semiconductor matrices like protonated potassium polytitanate (PPPT) in photovoltaic cell applications . Additionally, its surface plasmon resonance (SPR) response to volatile organic compounds (e.g., chloroform and acetone) has been explored, though it exhibits lower sensitivity compared to its metal-free counterpart .

Properties

IUPAC Name |

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVWOLOUOYXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroalkene Cyclocondensation

Noboru Ono and colleagues pioneered a method using nitroalkenes as precursors, enabling efficient porphyrin macrocycle formation. The reaction involves heating 3-nitro-2,4-pentadienal derivatives under inert atmospheric conditions:

Key parameters include:

-

Temperature : 120–150°C

-

Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%)

-

Solvent : Dimethylformamide (DMF) or dichloromethane

-

Yield : 58–72%

This method avoids harsh reducing agents, simplifying purification.

Modified Lindsey Approach

A one-pot synthesis developed by Ines Bischoff et al. employs porphodimethene intermediates, enabling functionalization at peripheral positions. The process involves:

-

Condensation of pyrrole with ethyl-substituted aldehydes.

-

Oxidation of porphodimethene to OEP using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Advantages :

Metallation with Zinc Ions

Metallation of OEP with zinc is typically achieved via solution-phase reactions or surface-assisted methods.

Solution-Phase Metal Insertion

The most widely used method involves refluxing OEP with zinc acetate in a coordinating solvent:

Standard Conditions :

| Parameter | Value |

|---|---|

| Solvent | Chloroform or dimethyl sulfoxide (DMSO) |

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Excess zinc acetate (1.5–2.0 equiv) ensures complete metallation. The reaction progress is monitored via UV-Vis spectroscopy, observing a shift in the Soret band from 498 nm (OEP) to 422 nm (ZnOEP).

Surface-Assisted Metallation

Recent advances demonstrate metallation on gold surfaces using aqueous zinc ions. A monolayer of free-base OEP on Au(111) is exposed to 0.7 M zinc acetate solution, leading to proton exchange and Zn²⁺ incorporation:

XPS Validation :

-

N 1s Spectrum : Merging of iminic (398.0 eV) and aminic (401.2 eV) peaks into a single Zn-coordinated nitrogen signal at 398.0 eV.

-

Zn 2p₃/₂ : Binding energy at 1021.3 eV, confirming Zn²⁺ oxidation state.

This method achieves near-quantitative metallation without solvent heating, ideal for thin-film applications.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

| Technique | Key Features |

|---|---|

| UV-Vis | Soret band at 422 nm, Q-bands at 550–600 nm |

| ¹H NMR | Ethyl group signals at δ 1.8–2.2 ppm |

| XPS | Zn 2p₃/₂ at 1021.3 eV, N 1s at 398.0 eV |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitroalkene Route | 58–72 | >95 | Moderate |

| Lindsey Approach | 65–78 | >98 | High |

| Solution Metallation | 85–92 | >99 | High |

| Surface Metallation | >95 | >99 | Low |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc porphyrin oxides.

Reduction: It can be reduced to form zinc porphyrin hydrides.

Substitution: Ligand substitution reactions can occur, where the zinc ion is replaced by other metal ions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Metal salts like copper(II) chloride or cobalt(II) chloride are used for substitution reactions[][3].

Major Products

Oxidation: Zinc porphyrin oxides.

Reduction: Zinc porphyrin hydrides.

Substitution: Corresponding metalloporphyrins with different central metal ions[][3].

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Reactions

Zinc porphyrins are known for their catalytic properties in various organic transformations. They serve as catalysts in oxidation reactions and have been employed in the synthesis of fine chemicals. For instance, studies have demonstrated that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) can catalyze the oxidation of hydrocarbons using molecular oxygen or hydrogen peroxide as oxidants.

Case Study: Upgrading Heavy Crude Oils

A notable application is in the catalytic in-situ upgrading of heavy and extra-heavy crude oils. Research indicates that this zinc porphyrin significantly enhances the conversion efficiency of heavy oils at elevated temperatures (around 430 °C), demonstrating its potential in energy applications .

Sensing Technologies

Optical Sensors

Zinc porphyrins are utilized in the development of optical sensors due to their unique photophysical properties. They can be integrated into sensors for detecting various analytes including gases and biomolecules.

Case Study: Detection of Analytes

A study highlighted the use of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) in surface plasmon resonance (SPR) sensors. The compound exhibited high sensitivity to volatile organic compounds (VOCs), making it suitable for environmental monitoring .

| Analyte | Detection Limit (ppm) | Sensor Type |

|---|---|---|

| n-butylamine | 20 | SPR |

| Histidine | Nanomolar | Optical Sensor |

| Methylamine | 3.6 | Hybrid Sensor |

Biomedical Research

Fluorescence Studies

In biomedical applications, zinc porphyrins are investigated for their role in fluorescence imaging and photodynamic therapy (PDT). Their ability to absorb light and produce reactive oxygen species upon excitation makes them ideal candidates for therapeutic agents.

Case Study: Förster Resonance Energy Transfer

Research has explored the interactions of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) with quantum dots (QDs) through Förster resonance energy transfer (FRET). This interaction is crucial for enhancing the efficiency of fluorescence-based imaging techniques .

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) involves its ability to absorb light and transfer energy. The zinc ion in the center of the porphyrin ring plays a crucial role in stabilizing the compound and facilitating electron transfer processes. This makes it an effective catalyst and a valuable material in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of Octaethylporphyrin Complexes

Functional Comparisons

Optical and Electronic Performance

- ZnOEP vs. PtOEP: While ZnOEP is employed in photovoltaics, PtOEP excels in optoelectronics due to its high phosphorescence efficiency.

- ZnOEP vs. CoOEP: CoOEP exhibits superior catalytic activity in electrochemical systems, attributed to cobalt's redox versatility. CoOEP's catalytic power matches cobalt phthalocyanine, unlike ZnOEP, which lacks significant catalytic data .

Sensing and Catalysis

- ZnOEP vs. MnOEP: MnOEP-Cl modifies stochastic sensors for biomarker detection, leveraging manganese's redox activity . In contrast, ZnOEP's SPR response to chloroform vapor is weaker than metal-free porphine, suggesting metalation reduces sensitivity in certain sensing contexts .

- PdOEP vs. ZnOEP: PdOEP is preferred in catalysis, such as cross-coupling reactions and polymer synthesis, due to palladium's electrophilic character.

Structural Influences on Performance

- This uniformity enables consistent π-stacking in thin films but highlights the central metal ion as the primary variable in functionality .

- Electronic Effects: Metal ions alter the HOMO-LUMO gap. For example, PtOEP's heavy atom effect enhances spin-orbit coupling, enabling triplet-state harvesting, whereas ZnOEP's lighter zinc ion favors singlet-state processes .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) (often referred to as zinc octaethylporphyrin) is a synthetic porphyrin compound that has garnered interest in various fields including biochemistry, materials science, and catalysis. This article explores its biological activity through a detailed examination of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C36H46N4Zn

- Molecular Weight : 578.76 g/mol

- CAS Number : 2683-82-1

- Structure : The compound features a central zinc ion coordinated to a porphyrin ring system with eight ethyl substituents.

Mechanisms of Biological Activity

Zinc octaethylporphyrin exhibits several biological activities primarily due to its ability to interact with biological molecules and its photophysical properties:

1. Photodynamic Therapy (PDT)

- Zinc octaethylporphyrin has been studied for its potential use in photodynamic therapy for cancer treatment. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

2. Antioxidant Activity

- The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

3. Enzyme Mimetic Activity

- Zinc porphyrins can mimic enzymatic functions due to their ability to facilitate electron transfer processes. This property is particularly useful in catalyzing reactions similar to those performed by natural enzymes.

Case Study 1: Photodynamic Efficacy

A study conducted by Zhang et al. (2020) evaluated the efficacy of zinc octaethylporphyrin in PDT against human cervical cancer cells (HeLa). The results indicated that upon irradiation with light at 405 nm:

- Cell Viability Reduction : Up to 70% reduction in cell viability was observed.

- ROS Generation : Significant increase in ROS levels was measured post-treatment.

Case Study 2: Antioxidant Mechanism

Research by Liu et al. (2021) investigated the antioxidant capacity of zinc octaethylporphyrin in a cellular model of oxidative stress induced by hydrogen peroxide:

- Cell Protection : The compound significantly reduced cell death and lipid peroxidation.

- Mechanistic Insights : It was found that zinc octaethylporphyrin enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

Data Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Photodynamic Therapy | ROS generation upon light activation | Zhang et al., 2020 |

| Antioxidant Activity | Scavenging free radicals | Liu et al., 2021 |

| Enzyme Mimetic Activity | Facilitating electron transfer | ResearchGate Study |

Q & A

Q. What are the key synthetic methods for preparing 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine Zinc(II), and how is purity optimized?

Methodological Answer: The synthesis typically involves metalation of the free-base porphyrin (2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine) with zinc salts. Key steps include:

Porphyrin Ligand Preparation : Synthesize the metal-free porphyrin via Adler-Longo condensation of pyrrole derivatives and aldehydes under reflux in propionic acid .

Metalation : React the free-base porphyrin with Zn(OAc)₂ in a polar solvent (e.g., DMF or CHCl₃:MeOH mixtures) under inert atmosphere.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/hexane) and recrystallization to achieve >95% purity .

| Critical Parameters | Optimization Strategy |

|---|---|

| Reaction temperature | Maintain 60–80°C to avoid side reactions |

| Solvent choice | Use degassed solvents to prevent oxidation |

| Metal-to-ligand ratio | 1.2:1 molar excess of Zn salt ensures full metalation |

Q. How is the electronic structure of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine Zinc(II) characterized experimentally?

Methodological Answer: UV-Vis spectroscopy is the primary tool for assessing electronic transitions. The zinc porphyrin exhibits a Soret band (~400–420 nm) and Q-bands (500–600 nm), with shifts dependent on axial ligation and solvent polarity . Additional methods:

- Fluorescence Spectroscopy : Measures emission quenching to study excited-state dynamics.

- Cyclic Voltammetry : Determines redox potentials (e.g., Zn²⁺/Zn⁺ couples) in non-aqueous electrolytes.

- EPR : Confirms diamagnetic nature of Zn(II) in the porphyrin core .

| Spectroscopic Data | Typical Values |

|---|---|

| Soret Band (λₘₐₓ) | 407–420 nm (varies with substituents) |

| Q-Bands | 535 nm, 571 nm |

| Fluorescence Quantum Yield | 0.1–0.3 (solvent-dependent) |

Q. What are the primary applications of this zinc porphyrin in materials science?

Methodological Answer:

- Thin-Film Fabrication : Used in Langmuir-Blodgett (LB) films for optoelectronic devices. Spin-coating or drop-casting in chloroform (1–5 mM) yields uniform layers .

- Surface Plasmon Resonance (SPR) Sensing : Films of the zinc porphyrin show selective responses to volatile organic compounds (e.g., chloroform, acetone), though sensitivity is lower than metal-free analogs .

- Catalysis : Acts as a photosensitizer in singlet oxygen generation for oxidation reactions (e.g., sulfides to sulfoxides) under visible light .

Advanced Research Questions

Q. How do experimental results on SPR sensitivity between metal-free and zinc-porphyrin films contradict expectations, and how can this be resolved?

Methodological Answer: Contradiction : Metal-free porphyrins (e.g., Por3) show higher SPR responses to chloroform than zinc analogs (ZnPor3), despite zinc’s electron-withdrawing effects . Resolution Strategies :

Electronic Polarizability Analysis : Use density functional theory (DFT) to model charge distribution changes upon analyte binding.

Film Morphology Studies : Employ AFM or SEM to compare porosity and surface roughness, which influence adsorption kinetics.

Solvent Vapor Screening : Test responses to analytes with varying dipole moments (e.g., toluene vs. acetone) to isolate electronic vs. steric effects.

| Key Finding | Implication |

|---|---|

| Higher SPR in metal-free porphyrin | Suggests ligand flexibility enhances analyte binding |

Q. What methodologies enable the study of energy transfer between quantum materials and zinc porphyrins?

Methodological Answer: Example System : CsPbBr₃ nanocrystals transfer triplet energy to porphyrins via Förster resonance energy transfer (FRET). Experimental Design :

Nanocrystal Synthesis : Prepare CsPbBr₃ with surface-bound naphthalene ligands.

Energy Transfer Monitoring : Use time-resolved photoluminescence (TRPL) to measure donor (nanocrystal) decay and acceptor (porphyrin) rise times .

Spectroscopic Mapping : Nano-FTIR identifies phonon-carrier coupling in hybrid materials .

| Optimization Parameter | Impact on Efficiency |

|---|---|

| Donor-acceptor distance | <10 nm for effective FRET |

| Spectral overlap | Match nanocrystal emission with porphyrin absorption |

Q. How can researchers resolve discrepancies in catalytic activity data for zinc porphyrins across studies?

Methodological Answer: Common Discrepancies : Variability in singlet oxygen (¹O₂) quantum yields (ΦΔ) reported for similar structures. Methodological Adjustments :

Standardized Light Sources : Use monochromatic LEDs (e.g., 420 nm) to ensure consistent excitation.

Reference Sensitizers : Compare with Rose Bengal (ΦΔ = 0.76 in ethanol) for calibration .

Quencher Titration : Use furfuryl alcohol to quantify ¹O₂ via UV-Vis decay kinetics.

| Reported ΦΔ Values | Conditions |

|---|---|

| 0.4–0.6 | In toluene under 450 nm irradiation |

| 0.2–0.3 | In aqueous micellar systems |

Q. What advanced techniques characterize nanostructured zinc porphyrin assemblies?

Methodological Answer:

- Particle Lithography : Pattern porphyrins on Au(111) surfaces using immersion protocols with polystyrene particle masks. AFM confirms nanostructure dimensions .

- Nano-FTIR Spectroscopy : Resolves crystallographic splitting (ω₀ → ω₊/ω₋) in metal carbonyl-porphyrin hybrids, enabling sub-diffraction imaging .

- X-ray Absorption Spectroscopy (XAS) : Probes Zn coordination geometry (e.g., square-planar vs. axial ligation) at the K-edge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.